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Compound of Interest

Compound Name: 4-Ethyl-5-oxooctanal

Cat. No.: B15439509

Introduction

This technical guide provides a predictive overview of the spectroscopic data for 4-Ethyl-5-
oxooctanal. Due to the limited availability of experimental spectra for this specific compound in
public databases, this document focuses on the anticipated Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic
behavior of its constituent functional groups: an aldehyde, a ketone, an ethyl group, and an
alkyl chain. This guide is intended for researchers, scientists, and professionals in drug
development to aid in the identification and characterization of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethyl-5-oxooctanal.
These values are estimates based on typical ranges for the functional groups present.

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical Shift

Protons Predicted Multiplicity
(5, ppm)

-CHO 9.6-9.8 Triplet

-CHz2-CHO 24-26 Multiplet

-CH(CH2CHs)- 25-27 Multiplet

-CH2-CO- 23-25 Triplet

-CH2-CHs (methylene) 15-1.7 Quartet

-CH:- (alkyl chain) 1.2-1.6 Multiplet

-CHs (ethyl) 09-11 Triplet

-CHs (propyl) 0.8-1.0 Triplet

Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (6, ppm)
-CHO 200 - 205
-C=0 (ketone) 205 - 215
-CH(CH2CHs)- 50 - 60
-CH2-CHO 40 - 50
-CH2-CO- 35-45
-CH:- (alkyl chain) 20-40
-CHz2-CHs (methylene) 20- 30
-CHs (ethyl) 10- 15
-CHs (propyl) 13-16
Table 3: Predicted IR Spectroscopic Data
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Predicted Absorption

Functional Group Intensity
Range (cm™?)

C=0 Stretch (Aldehyde) 1720 - 1740 Strong

C=0 Stretch (Ketone) 1705 - 1725 Strong

C-H Stretch (Aldehyde)

2820 - 2850 and 2720 - 2750

Medium (often two bands)

C-H Stretch (Alkyl)

2850 - 3000

Strong

C-H Bend (Alkyl)

1350 - 1470

Medium

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment lon Fragmentation Pathway
170 [C10H1802]* Molecular lon (M¥)
141 [M - CHOJ* a-cleavage at the aldehyde
a-cleavage at the ketone (loss
127 [M - CsH7]* ]
of propyl radical)
Cleavage at the ethyl grou
113 [M - CaHoO]* . J Y1 group
side of the ketone
McLafferty rearrangement
99 [CsH702]* ) ]
involving the ketone
a-cleavage at the ketone (loss
71 [CaH7O]* of butyl radical from the
aldehyde side)
57 [C3HsQO]* or [CaHo]* Further fragmentation
Acylium ion from ketone or
43 [C2H30]* or [C3H7]*
propyl fragment
Aldehyde fragment or ethyl
29 [CHO]* or [C2Hs]

fragment

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15439509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

w

. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Ethyl-5-oxooctanal
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or CeDs) in a standard 5 mm

NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS),
if the solvent does not provide a reference signal.

'H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at
a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve
an adequate signal-to-noise ratio.

13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to
the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans
(several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically
required. Proton decoupling is used to simplify the spectrum to singlets for each unique
carbon.

. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 4-Ethyl-5-oxooctanal, the spectrum can be
obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to
form a thin film.[2] Alternatively, a solution can be prepared by dissolving the compound in a
suitable solvent (e.g., CCls) and placing it in a solution cell.

Data Acquisition: Place the prepared sample in an FT-IR spectrometer. Record the spectrum
over the mid-infrared range (typically 4000-400 cm~1). A background spectrum of the salt
plates (or solvent) should be recorded and subtracted from the sample spectrum to obtain
the final spectrum of the compound.

. Mass Spectrometry (MS)
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o Sample Introduction and lonization: Introduce a dilute solution of the sample into the mass
spectrometer via a suitable inlet system, such as direct infusion or through a gas
chromatograph (GC-MS). Electron lonization (El) is a common method for this type of
molecule, where the sample is bombarded with high-energy electrons to induce ionization
and fragmentation.[3][4]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic
compound such as 4-Ethyl-5-oxooctanal.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Data Analysis of 4-Ethyl-5-oxooctanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15439509#spectroscopic-data-for-4-ethyl-5-
oxooctanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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